Ethiofencarb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.82 g/l at 20 °C

1.82 mg/mL at 20 °C

Solubility in water, g/100ml at 20 °C: 0.18 (poor)

Synonyms

Canonical SMILES

Understanding Insecticide Mode of Action

Scientists use Ethiofencarb to study how insecticides work at the cellular level. Ethiofencarb inhibits an enzyme called acetylcholinesterase (AChE) in insects []. This enzyme is crucial for proper nerve function, and its inhibition leads to paralysis and death of the insect. By studying the effects of Ethiofencarb on AChE and insect nerve function, researchers can develop more targeted and effective insecticides with lower impact on non-target organisms.

Environmental Fate and Degradation

Another research area involving Ethiofencarb is investigating its environmental behavior. Studies examine how Ethiofencarb breaks down in soil and water []. This research helps assess potential environmental contamination risks and develop strategies for mitigating them. Additionally, scientists use Ethiofencarb to understand how it interacts with other chemicals in the environment, such as microorganisms and organic matter.

Development of Safer Alternatives

Research involving Ethiofencarb can also contribute to the development of safer insecticides. Scientists can compare the mode of action, environmental persistence, and toxicity profiles of Ethiofencarb with potential new insecticides. This comparison helps identify candidates with a more favorable safety profile for humans and the environment.

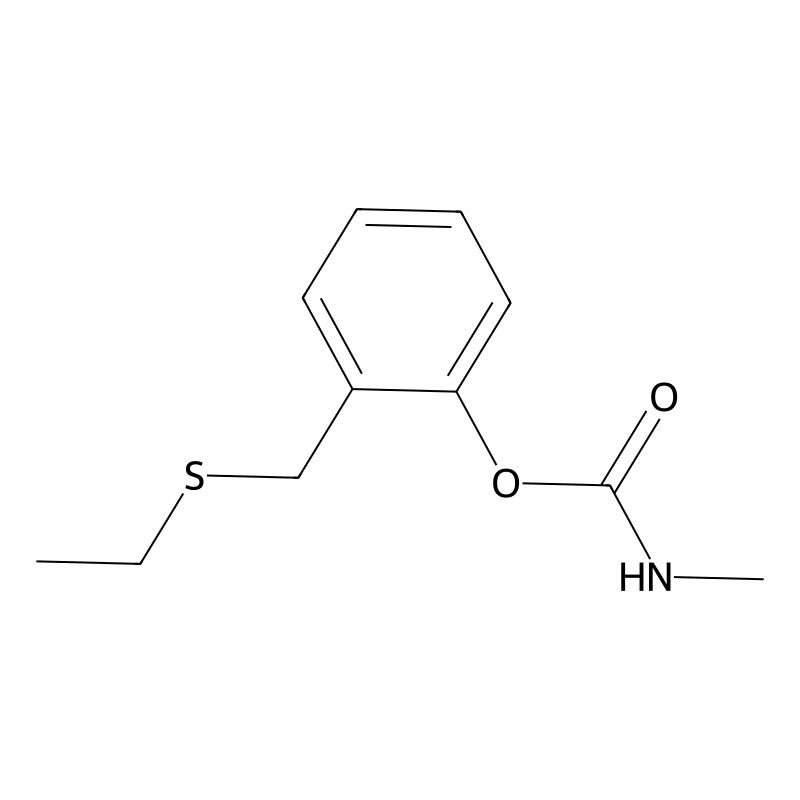

Ethiofencarb is a carbamate insecticide, primarily used for controlling aphids in various crops such as hard and soft fruits and some vegetables. Its chemical formula is C₁₁H₁₅NO₂S, and it acts as an inhibitor of acetylcholinesterase, an enzyme crucial for the functioning of the nervous system in insects. Ethiofencarb is considered less hazardous than organophosphorus pesticides but is still classified as highly toxic to humans in the United Kingdom and moderately toxic under the United States Environmental Protection Agency classification. Additionally, it poses significant risks to aquatic life, leading to its designation as a "highly hazardous" pesticide by the World Health Organization and "dangerous to the environment" by the European Union's Nordic Council of Ministers .

Ethiofencarb acts as an acetylcholinesterase inhibitor. Acetylcholinesterase is a vital enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, Ethiofencarb leads to an accumulation of acetylcholine, causing overstimulation of nerves and ultimately insect death [].

Ethiofencarb is considered moderately to highly toxic to humans depending on the classification system used [, ]. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of poisoning include nausea, vomiting, diarrhea, dizziness, muscle weakness, and respiratory problems []. In severe cases, it can lead to coma and death.

- Hydrolysis: Ethiofencarb can hydrolyze in alkaline conditions, producing phenolic metabolites. It is stable in acidic environments but rapidly decomposes at higher pH levels (e.g., pH 9 to 12) into various degradation products, including 2-hydroxybenzaldehyde and 3-methylbenzo[e-1,3]oxazine-2-4-dione .

- Oxidation: The compound is oxidized to form ethiofencarb sulfoxide and sulfone. This process is significant in mammals, where ethiofencarb is metabolized quickly .

Ethiofencarb can be synthesized through various methods. One common approach involves the reaction of 2-chloromethyl phenol with methyl carbamate in the presence of a base. The synthesis typically requires controlled conditions to ensure high yields and purity of the final product. The process can be summarized as follows:

- Starting Materials: 2-chloromethyl phenol and methyl carbamate.

- Reaction Conditions: The reaction is carried out under basic conditions.

- Product Isolation: After completion, ethiofencarb is purified through crystallization or distillation methods .

Ethiofencarb is primarily used as an insecticide in agricultural settings. Its applications include:

- Pest Control: Effective against aphids and other soft-bodied insects on fruits and vegetables.

- Research: Used in studies related to insect physiology and pesticide efficacy.

- Environmental Studies: Investigated for its degradation pathways and environmental impact due to its toxicity .

Interaction studies involving ethiofencarb focus on its environmental fate and biological interactions:

- Degradation Studies: Research has shown that ethiofencarb degrades rapidly under alkaline conditions (pH 12), indicating its potential environmental persistence at neutral or acidic pH levels .

- Toxicological Studies: Investigations into its effects on non-target organisms reveal significant risks associated with exposure, particularly regarding aquatic ecosystems due to its high toxicity .

Ethiofencarb shares similarities with several other carbamate insecticides but exhibits unique characteristics that differentiate it from these compounds. Here are some similar compounds:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Carbaryl | C₁₁H₁₃NO₂ | Acetylcholinesterase inhibitor | Widely used; less toxic to mammals compared to ethiofencarb |

| Methomyl | C₈H₁₁N₃O₂S | Acetylcholinesterase inhibitor | Highly toxic; used primarily on vegetables |

| Propoxur | C₁₁H₁₅NO₂ | Acetylcholinesterase inhibitor | Less persistent in the environment |

Uniqueness of Ethiofencarb

Ethiofencarb's unique features include its specific lipophilicity that allows efficient uptake by plants and its rapid metabolism in mammals leading to quick excretion of metabolites. While other carbamates may exhibit similar mechanisms of action, ethiofencarb's environmental behavior and toxicity profile set it apart from others like carbaryl and methomyl .

Purity

Physical Description

Solid

COLOURLESS CRYSTALS.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

1.23 g/cm³

LogP

log Kow = 2.04

2.04

Odor

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen and sulfur oxides/

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

0.94 mPa (7.1X10-6 mm Hg) at 25 °C

Vapor pressure at 20 °C: negligible

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

When administered as a single oral dose to rats, 41% of the carbonyl-labelled compound was eliminated in the urine and 7% in the feces (within 72 hr), while 47% was eliminated as 14CO2. When similarly administered but in ring-labelled form, 96% was eliminated in the urine and 2% in the feces within 72 hr. The compound, therefore, undergoes hydrolysis, producing a phenol and a carbamic acid derivative which breaks down further to CO2.

Maintenance of rats on a diet containing 6.6 ppm of ethiofencarb gave ...total excretion (urine plus feces) decreasing to 1% of one day's intake by the third day after return of the animals to the normal diet. The major metabolites identified were the sulfoxide and sulfone of ethiofencarb and the sulfoxide and sulfone of the phenol; the latter two compounds were excreted mainly as conjugates, and the parent compound was detected in the urine only in trace amounts. Tissue residues detected after either a single oral dose of 0.5 mg/kg bw or administration of 6.6 ppm in the diet for one week were below 1 mg/kg, and these declined more rapidly after administration of the ring-labelled than the carbonyl-labelled compound. This suggests that the carbonyl-labelled residues were incorporated into normal tissues components, as would be expected.

Bile-duct-cannulated rats were orally administered 14C-ethiofencarb. Biliary radioactive carbon measurements made two days after administration revealed the following percentage of the dose 20.2%. /Most/ of the dose was eliminated in the urine, while the feces did not exceed an elimination rate of 3%. Enterohepatic circulation of metabolites is suggested by these findings.

A lactating Holstein cow and a male Yorkshire pig treated with a single oral dose (0.5 mg/kg) of ring (14C) croneton excreted 97.8% and 90.0% of the dose, respectively, in the urine after 24 hr. None of the swine tissues examined 24 hr after treatment contained detectable residues, and of the bovine tissues, only the kidney, liver, and skin contained detectable activity (0.016, 0.017, and 0.05 ppm 14C-croneton equivalents, respectively). Milk collected from the cow 6 hr after treatment contained 128 ppb 14C residues; 60% of this was as the free carbamate metabolites, croneton sulfoxide and sulfone. White Leghorn hens given ring 14C-croneton as a single oral dose (0.5 mg/kg) or in twice-daily doses (0.5 mg/kg) over 7 consecutive days showed patterns of metabolism and excretion similar to those observed in the pig and cow. Birds sacrificed 4 hr after the last dose contained from 0.019 ppm 14C-croneton equivalents in the fat to 0.324 ppm in the kidney. By 24 hr, only the liver and kidney (0.044 and 0.022 ppm, respectively) contained residues in excess of 0.01 ppm, and within 4 days the residues in these organs were 0.01 ppm or less. Residues in eggs laid by these hens were 0.03 to 0.04 ppm 14C-croneton equivalents 2 days after treatment; egg residues reached a maximum of 0.06 to 0.07 ppm 7 days after treatment and declined rapidly following the termination of treatment. About 75% of the radiocarbon in the eggs occurred as free phenol sulfoxide and sulfone, 10% occurred as free croneton sulfoxide and croneton sulfone, 5% occurred as water-soluble metabolites, and 5% occurred as unextracted residues. The remaining 5% was accounted for by unknown metabolites in the organo-extractable fraction.

Metabolism Metabolites

The first step in the metabolism of carbamates is hydrolysis to carbamic acid, which decomposes to carbon dioxide (CO2) and the corresponding amine. The mechanism of hydrolysis is different for N -methyl and N -dimethyl derivatives. The N -methyl carbamates pass through an isocyanate intermediate, whereas in the hydrolysis of N - dimethylcarbamates, an addition product with a hydroxyl ion is formed yielding the alcohol and N -dimethyl substituted acid. The rate of hydrolysis by esterases is faster in mammals than in plants and insects. Apart from hydrolysis, oxidation also takes place including: hydroxylation of the aromatic ring, O -dealkylation, N -methyl hydroxylation, N -dealkylation, oxidation of aliphatic side chains, and sulfoxidation to the corresponding sulfone. Oxidation is associated with the mixed-function oxidase (MFO) enzymes. Conjugation leads to the formation of O - and N -glucuronides, sulfates, and mercapturic acid derivatives in mammals. Glycosides and phosphates are conjugation products more common in plants. /Carbamate Pesticides/

The fate of Croneton, 2-ethylthiomethylphenyl N-methylcarbamate, was determined in rats following single oral or dietary exposure to the 14C-carbonyl- and 14C-ring-labeled insecticide. Greater than 95% of the (14C)Croneton equivalents was excreted in the urine or as a combination of 14CO2 (47%) and urinary products (41%) 72 hr after a single oral dose. The feces contained 27% of the dose. A similar excretion pattern was observed during a 7-day feeding period. The principal urinary metabolites were Croneton sulfoxide (23-28% of the dose), phenol sulfoxide (20-23%), phenol sulfone (9-25%), and Croneton sulfone (3-11%) after a single oral dose and similar in the long term study. The carbamates were excreted primarily as free metabolites while the phenolic constituents were eliminated as acid labile conjugates.

The comparative ester hydrolysis and selective toxicity of carbamate insecticides were studied in 4 mammalian species. Hydrolysis rates of carbaryl and ethiofencarb (Croneton) were examined in the rat, mouse, guinea pig and gerbil. Respiratory 14CO2 resulting from the hydrolysis of orally administered (carbonyl-14C)carbamates (0.2 mg/kg) was taken as measure of in vivo hydrolytic capabilities. Ester hydrolysis was greater for ethiofencarb in all species tested, although the relative order of hydrolysis among species was the same with both compounds. After 24 hr, gerbils had hydrolyzed 91% of the ethiofencarb an 65% of the carbaryl. Guinea pigs hydrolyzed somewhat less of the compounds, 65 and 85%, but more than rats and mice, 40 and 25%.

About 75% of the radiocarbon in the eggs /from White Leghorn hens given one to 14 oral doses of croneton/ occurred as free phenol sulfoxide and sulfone, 10% occurred as free croneton sulfoxide and croneton sulfone, 5% occurred as water-soluble metabolites, and 5% occurred as unextracted residues. The remaining 5% was accounted for by unknown metabolites in the organo-extractable fraction.

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Use Classification

General Manufacturing Information

Analytic Laboratory Methods

Stability Shelf Life

Dates

2: López A, Yusà V, Millet M, Coscollà C. Retrospective screening of pesticide metabolites in ambient air using liquid chromatography coupled to high-resolution mass spectrometry. Talanta. 2016 Apr 1;150:27-36. doi: 10.1016/j.talanta.2015.11.068. Epub 2015 Dec 1. PubMed PMID: 26838378.

3: Zhang J, Zhang J, Liu R, Gan J, Liu J, Liu W. Endocrine-Disrupting Effects of Pesticides through Interference with Human Glucocorticoid Receptor. Environ Sci Technol. 2016 Jan 5;50(1):435-43. doi: 10.1021/acs.est.5b03731. Epub 2015 Dec 22. PubMed PMID: 26647222.

4: Jia W, Chu X, Zhang F. Multiresidue pesticide analysis in nutraceuticals from green tea extracts by comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry. J Chromatogr A. 2015 May 22;1395:160-6. doi: 10.1016/j.chroma.2015.03.071. Epub 2015 Apr 1. PubMed PMID: 25865796.

5: Tejada-Casado C, Moreno-González D, García-Campaña AM, del Olmo-Iruela M. Use of an ionic liquid-based surfactant as pseudostationary phase in the analysis of carbamates by micellar electrokinetic chromatography. Electrophoresis. 2015 Mar;36(6):955-61. doi: 10.1002/elps.201400311. PubMed PMID: 25546365.

6: Diez NM, Cabanillas AG, Silva Rodríguez A, Goicoechea HC. Second-order advantage maintenance with voltammetric data modeling for quantitation of ethiofencarb in the presence of interferences. Talanta. 2015 Jan;132:851-6. doi: 10.1016/j.talanta.2014.10.006. Epub 2014 Oct 15. PubMed PMID: 25476387.

7: Yang EY, Shin HS. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. J Chromatogr A. 2013 Aug 30;1305:328-32. doi: 10.1016/j.chroma.2013.07.055. Epub 2013 Jul 19. PubMed PMID: 23890551.

8: Osman KA, Al-Humaid AM, Al-Rehiayani SM, Al-Redhaiman KN. Monitoring of pesticide residues in vegetables marketed in Al-Qassim region, Saudi Arabia. Ecotoxicol Environ Saf. 2010 Sep;73(6):1433-9. doi: 10.1016/j.ecoenv.2010.05.020. Epub 2010 Jun 8. PubMed PMID: 20627311.

9: Al-Samarraie MS, Karinen R, Rognum T, Hasvold I, Opdal Stokke M, Christophersen AS. Lethal poisoning with ethiofencarb and ethanol. J Anal Toxicol. 2009 Sep;33(7):389-92. PubMed PMID: 19796510.

10: van Pinxteren M, Bauer C, Popp P. High performance liquid chromatography-tandem mass spectrometry for the analysis of 10 pesticides in water: a comparison between membrane-assisted solvent extraction and solid phase extraction. J Chromatogr A. 2009 Jul 31;1216(31):5800-6. doi: 10.1016/j.chroma.2009.06.027. Epub 2009 Jun 13. PubMed PMID: 19570541.

11: Huertas-Pérez JF, García-Campaña AM. Determination of N-methylcarbamate pesticides in water and vegetable samples by HPLC with post-column chemiluminescence detection using the luminol reaction. Anal Chim Acta. 2008 Dec 23;630(2):194-204. doi: 10.1016/j.aca.2008.09.047. Epub 2008 Sep 30. PubMed PMID: 19012832.

12: Furnes B, Schlenk D. Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems. Drug Metab Dispos. 2005 Feb;33(2):214-8. Epub 2004 Nov 16. PubMed PMID: 15547051.

13: Morrica P, Fidente P, Seccia S. Liquid chromatographic determination of nine N-methylcarbamates in drinking water. Biomed Chromatogr. 2005 Jan;19(1):107-10. PubMed PMID: 15470700.

14: Ueno E, Oshima H, Saito I, Matsumoto H. [Multiresidue analysis of nitrogen-containing and sulfur-containing pesticides in agricultural products using dual-column GC-NPD/FPD]. Shokuhin Eiseigaku Zasshi. 2002 Apr;43(2):80-9. Japanese. PubMed PMID: 12092417.

15: Pérez Clavijo M, Plaza Medina M, Sanz Asensio J, Galbán Bernal J. Decay study of pesticide residues in apple samples. J Chromatogr A. 1996 Jul 26;740(1):146-50. PubMed PMID: 8765709.

16: Climent MJ, Miranda MA. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides. J Chromatogr A. 1996 Jul 12;738(2):225-31. Erratum in: J Chromatogr A 1997 Feb 14;761(1-2):341. PubMed PMID: 8696504.

17: Tanaka H, Hasegawa R, Takesada Y, Ogiso T, Hirose M, Shirai T. Effects of carbamate insecticides in a rat medium-term bioassay for hepatocarcinogens. J Toxicol Environ Health. 1996 Apr 5;47(5):493-8. PubMed PMID: 8614018.

18: Gritsevskaia IL. [Toxicokinetics of croneton]. Gig Sanit. 1990 Jul;(7):63-4. Russian. PubMed PMID: 2227511.

19: Andreeva IV, Drzhevetskaia II, Rusina OIu, Aniskina RI, Skavronskaia AG. [Evaluation of the potential carcinogenicity of pesticides in short-term tests]. Gig Sanit. 1990 Feb;(2):59-62. Russian. PubMed PMID: 2361619.

20: Ivanov IuV. [Polynuclear genital cells in rat spermatogenesis in the normal state and after exposure to xenobiotics]. Gig Tr Prof Zabol. 1989;(3):54-5. Russian. PubMed PMID: 2744563.